Cas no 17480-69-2 ((S)-(-)-N-Benzyl-α-methylbenzylamine)

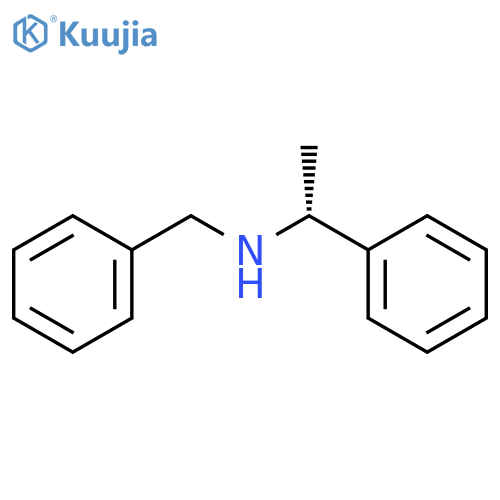

17480-69-2 structure

商品名:(S)-(-)-N-Benzyl-α-methylbenzylamine

(S)-(-)-N-Benzyl-α-methylbenzylamine 化学的及び物理的性質

名前と識別子

-

- (S)-(-)-N-Benzyl-alpha-methylbenzylamine

- (S)-(-)-N-BENZYL-a-METHYLBENZYLAMINE

- (S)-(-)-N-Benzyl-1-phenylethylamine

- (S)-(-)-N-Benzyl-α-methylbenzylamine

- (S)-(?)-N-Benzyl-α-methylbenzylamine

- S-(-)-N-Benzyl-1-phenylethylamine

- S(-)-N-Benzyl-alpha-Phenylethylamine

- (1S)-N-benzyl-1-phenylethanamine

- (S)-(?)-N-(1-Phenylethyl)benzylamine

- (-)-α-Methyl-dibenzylaMin

- N-Benzyl-1-phenylethanamine

- S-Benzyl-α-methylbenzylamine

- (S)-N-Benzyl-α-phenethylamine

- Benzyl[(S)-α-methylbenzyl]amine

- (S)-N-BENZYL-1-PHENYLETHANAMINE

- (S)-N-BENZYL-1-PHENYLETHYLAMINE

- S(-)-N-Benzyl-A-Phenylethylamine

- )-N-Benzyl-α-MethylbenzylaMine

- (S)-N-benzyl-alpha-methylbenzylamine

- (R)-(+)-N-Benzyl-alpha-methylbenzylamine

- PubChem5973

- n-benzyl-d-amphetamine

- KSC496M7P

- Jsp003582

- ZYZHMSJNPCYUTB-ZDUSSCGKSA-N

- benzyl[(1S)-1-phenylethyl]amine

- benzyl [(1S)-1-phenylet

- AM20060528

- A3865

- (S)-(-)-N-Benzyl-alpha-methylbenzylamine, ChiPros(R), produced by BASF, 99%

- CS-W015042

- NCGC00166048-01

- (S)-(-)-N-Benzyl-alpha-methylbenzylamine, 99%

- J-011039

- alpha(S)-methyl-N-(phenylmethyl)benzene methanamine

- DTXSID90361450

- (S)-alpha-methyl-N-(phenylmethyl)-benzenemethanamine

- AS-15470

- MFCD00066325

- SCHEMBL774613

- EN300-140858

- (S)-(-)-N-benzyl-alpha-methyl-benzylamine

- N-benzyl-(S)-alpha-methylbenzylamine

- 17480-69-2

- B1528

- FD1238

- (s)-(-)-n-benzyl-a-phenylethylamine

- (S)-(-)-N-Benzyl- alpha -methylbenzylamine

- (S)-(-)-N-(1-Phenylethyl)benzylamine

- (S)-N-benzyl-1-phenylethanamine;(S)-(-)-N-Benzyl-alpha-methylbenzylamine

- benzyl [(1S)-1-phenylethyl]amine

- (S)-N-benzyl-alpha-methylbenzyl-amine

- AKOS015839226

- (S)-(-)-N-Benzyl-

- A-methylbenzylamine

-

- MDL: MFCD00066325

- インチ: 1S/C15H17N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3/t13-/m0/s1

- InChIKey: ZYZHMSJNPCYUTB-ZDUSSCGKSA-N

- ほほえんだ: N([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])[C@@]([H])(C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]

- BRN: 3650264

計算された属性

- せいみつぶんしりょう: 211.1361g/mol

- ひょうめんでんか: 0

- XLogP3: 3.2

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 回転可能化学結合数: 4

- どういたいしつりょう: 211.1361g/mol

- 単一同位体質量: 211.1361g/mol

- 水素結合トポロジー分子極性表面積: 12Ų

- 重原子数: 16

- 複雑さ: 178

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 自信がない

- 密度みつど: 1.01 g/mL at 25 °C(lit.)

- ゆうかいてん: No data available

- ふってん: 171 °C/15 mmHg(lit.)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: n20/D 1.563(lit.)

- PSA: 12.03000

- LogP: 3.92830

- かんど: Air Sensitive

- 光学活性: [α]19/D −40°, neat

- ようかいせい: 自信がない

- ひせんこうど: -39 º (neat)

(S)-(-)-N-Benzyl-α-methylbenzylamine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:UN 2735

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S37/39

-

危険物標識:

- 包装グループ:III

- リスク用語:R36/37/38

- 包装等級:III

- セキュリティ用語:8

- 危険レベル:8

- ちょぞうじょうけん:Store at room temperature

(S)-(-)-N-Benzyl-α-methylbenzylamine 税関データ

- 税関コード:2921499090

- 税関データ:

中国税関番号:

2921499090概要:

2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%

(S)-(-)-N-Benzyl-α-methylbenzylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A204708-5g |

S-(-)-N-Benzyl-1-phenylethylamine |

17480-69-2 | 97% | 5g |

$6.0 | 2025-02-19 | |

| Ambeed | A204708-10g |

S-(-)-N-Benzyl-1-phenylethylamine |

17480-69-2 | 97% | 10g |

$9.0 | 2025-02-19 | |

| TRC | B288668-2.5g |

(S)-(-)-N-Benzyl-α-methylbenzylamine |

17480-69-2 | 2.5g |

$ 80.00 | 2022-06-07 | ||

| Enamine | EN300-140858-0.5g |

benzyl[(1S)-1-phenylethyl]amine |

17480-69-2 | 95% | 0.5g |

$21.0 | 2023-09-15 | |

| Enamine | EN300-140858-5.0g |

benzyl[(1S)-1-phenylethyl]amine |

17480-69-2 | 95% | 5g |

$29.0 | 2023-05-23 | |

| Enamine | EN300-140858-100.0g |

benzyl[(1S)-1-phenylethyl]amine |

17480-69-2 | 95% | 100g |

$152.0 | 2023-05-23 | |

| abcr | AB173637-25 g |

(S)-(-)-N-Benzyl-1-phenylethylamine, ChiPros® 99%, ee 99%; . |

17480-69-2 | 25 g |

€119.80 | 2023-07-20 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1529-5ml |

(S)-(-)-N-Benzyl-α-methylbenzylamine |

17480-69-2 | 98.0%(GC&T) | 5ml |

¥295.0 | 2023-09-02 | |

| abcr | AB173637-5 g |

(S)-(-)-N-Benzyl-1-phenylethylamine, ChiPros® 99%, ee 99%; . |

17480-69-2 | 5 g |

€64.00 | 2023-07-20 | ||

| Enamine | EN300-140858-2.5g |

benzyl[(1S)-1-phenylethyl]amine |

17480-69-2 | 95% | 2.5g |

$27.0 | 2023-09-15 |

(S)-(-)-N-Benzyl-α-methylbenzylamine サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:17480-69-2)(S)-(-)-N-Benzyl-1-phenylethylamine

注文番号:1625832

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Monday, 14 April 2025 21:49

価格 ($):discuss personally

(S)-(-)-N-Benzyl-α-methylbenzylamine 関連文献

-

1. Asymmetric synthesis of the northern segment of ephedradine CMichael G. N. Russell,Raymond Baker,Richard G. Ball,Steven R. Thomas,Nancy N. Tsou,José L. Castro J. Chem. Soc. Perkin Trans. 1 2000 893

-

Song Chen,Chao Rong,Pengju Feng,Songlei Li,Yian Shi Org. Biomol. Chem. 2012 10 5518

-

3. Raman optical activity of simple chiral molecules; methyl and trifluoromethyl asymmetric deformationsLaurence D. Barron J. Chem. Soc. Perkin Trans. 2 1977 1790

-

4. Vinylogous urethanes in alkaloid synthesis. Applications to the synthesis of racemic indolizidine 209B and its (5R*,8S?*,8aS?*)-(±) diastereomer, and to (?)-indolizidine 209BJoseph P. Michael,David Gravestock J. Chem. Soc. Perkin Trans. 1 2000 1919

-

5. Allene synthesis by an asymmetric Baylis–Hillman style reaction on vinylphosphine oxidesDavid J. Fox,Jonathan A. Medlock,Richard Vosser,Stuart Warren J. Chem. Soc. Perkin Trans. 1 2001 2240

17480-69-2 ((S)-(-)-N-Benzyl-α-methylbenzylamine) 関連製品

- 32512-24-6(methyl(1-phenylethyl)amine)

- 100-92-5(Mephentermine)

- 2449-49-2(N,N,α-trimethylbenzylamine)

- 10137-87-8(N-Ethyl-1-phenylethanamine)

- 19131-99-8((S)-(-)-N-Methyl-1-phenylethylamine)

- 14683-47-7(N-Methyl-1,1-diphenylmethanamine)

- 18979-53-8(4-Amyloxyphenol)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:17480-69-2)(S)-(-)-N-苄基-1-苯乙胺

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:17480-69-2)(S)-(-)-N-Benzyl-α-methylbenzylamine

清らかである:99%

はかる:500g

価格 ($):166.0